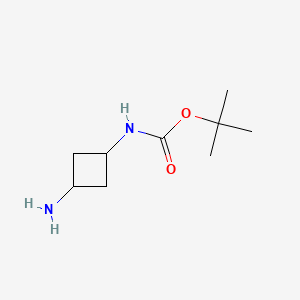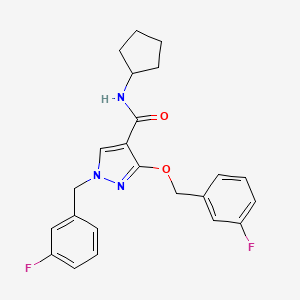
N-cyclopentyl-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-cyclopentyl-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a derivative of 1H-pyrazole, which is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. The structure of this compound suggests potential biological activity, as pyrazole derivatives are often explored for their pharmacological properties.
Synthesis Analysis
While the specific synthesis of N-cyclopentyl-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is not detailed in the provided papers, similar pyrazole derivatives have been synthesized using various methods. For instance, a chiral N-heterocyclic carbene (NHC)-catalyzed 1,3-dipolar [3 + 2] cycloaddition reaction has been employed to create bicyclic pyrazolidinones, which are structurally related to pyrazole carboxamides .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The tautomerism of N-substituted pyrazolo-carboxamides, for example, has been studied using X-ray crystallography and NMR, revealing that the keto form is preferred in the crystalline state and in solution, which may influence their interaction with biological targets .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. The 1H-pyrazole moiety can act as a scaffold for the development of inhibitors for enzymes such as nitric oxide synthase, where the compounds exhibit competitive inhibition . This suggests that N-cyclopentyl-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide could potentially be modified to target specific enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents, such as fluorobenzyl groups, can affect the compound's lipophilicity, solubility, and hydrogen bonding capacity. These properties are essential for the compound's bioavailability and interaction with biological systems. The tautomerism of similar compounds has been linked to their antibacterial activity, suggesting that the physical state of the compound can play a significant role in its biological function .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : New synthetic methods have been developed for 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of pyrazole compounds in medicinal chemistry. These methods involve reactions that yield compounds with potential for further functional modification and exploration in drug development processes (Hassan et al., 2014).
Characterization and Differentiation : Research on the identification and differentiation of synthetic cannabinoids featuring the pyrazole ring indicates the complexity and the necessity of accurate characterization for these compounds. The study highlights the importance of structural elucidation for proper classification and understanding of their biological activity (McLaughlin et al., 2016).
Biological Activities
Cytotoxic Activities : Compounds synthesized from pyrazole derivatives have been evaluated for their in vitro cytotoxic activities against various cancer cell lines, suggesting their potential use in developing new anticancer agents. This highlights the pyrazole core as a valuable scaffold in the design of molecules with desirable biological properties (Hassan et al., 2015).
Antibacterial Agents : The design and synthesis of pyrazol-5-one derivatives as novel antibacterial agents demonstrate the pyrazole ring's utility in creating compounds that exhibit significant antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. This underscores the potential for developing new antibiotics based on pyrazole modifications (Palkar et al., 2017).
Antiviral Properties : The development of fluorine-18 labeled compounds, including pyrazole derivatives, for potential use in medical imaging and as antiviral agents, points to the versatility of the pyrazole scaffold in addressing a range of biological targets and diseases (Lang et al., 1999).
properties
IUPAC Name |
N-cyclopentyl-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O2/c24-18-7-3-5-16(11-18)13-28-14-21(22(29)26-20-9-1-2-10-20)23(27-28)30-15-17-6-4-8-19(25)12-17/h3-8,11-12,14,20H,1-2,9-10,13,15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJKAWBBBHUBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

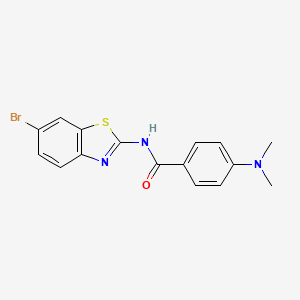
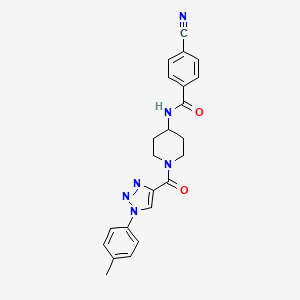
![2-{[(4-Isopropylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2506608.png)
![2-Chloro-N-[(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methyl]acetamide](/img/structure/B2506609.png)

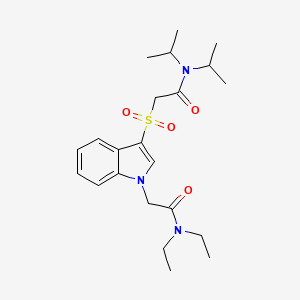

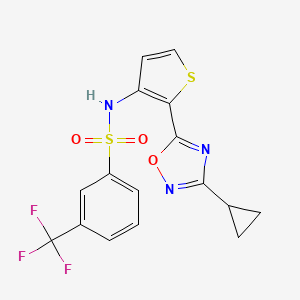

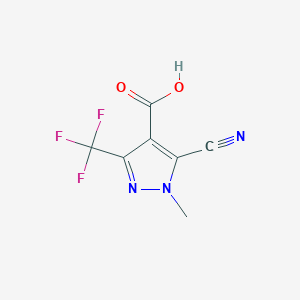
![2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2506621.png)
![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

